N-cyclohexyl-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide
Description
N-Cyclohexyl-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a benzoxazole core fused with a 1,2,3-triazole ring. The structure includes a carboxamide group at position 4 of the triazole, substituted with a cyclohexyl moiety, and a methyl group at position 3. The benzoxazole ring is further substituted with a phenyl group at position 4.
Key structural features:
- Benzoxazole-triazole hybrid: The benzoxazole ring (aromatic oxazole fused to benzene) is linked to the triazole via a nitrogen atom at position 1 of the triazole.
- Methyl group at position 5: This electron-donating group could influence electronic properties and steric interactions in biological targets.
Properties
Molecular Formula |
C23H23N5O2 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-cyclohexyl-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)triazole-4-carboxamide |
InChI |
InChI=1S/C23H23N5O2/c1-15-21(23(29)24-17-10-6-3-7-11-17)25-27-28(15)18-12-13-20-19(14-18)22(30-26-20)16-8-4-2-5-9-16/h2,4-5,8-9,12-14,17H,3,6-7,10-11H2,1H3,(H,24,29) |
InChI Key |
WDCFNEGVLNSLHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C(=O)NC5CCCCC5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzoxazole Moiety: The benzoxazole ring can be synthesized through the condensation of o-aminophenol with a suitable carboxylic acid derivative.
Cycloaddition Reaction: The 1,2,3-triazole ring is formed via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This step involves the reaction of an azide with an alkyne in the presence of a copper catalyst.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the triazole derivative with a suitable amine, such as cyclohexylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions, targeting its amide and benzoxazole moieties:
| Condition | Reactivity | Products |
|---|---|---|
| Acidic (HCl, 80°C) | Cleavage of the amide bond (C23H23N5O2 → C16H12N4O + C7H11NO) | 5-methyl-1-(3-phenylbenzoxazol-5-yl)-1H-triazole-4-carboxylic acid + cyclohexylamine |
| Basic (NaOH, 60°C) | Degradation of the benzoxazole ring via nucleophilic attack at the oxygen atom | Phenolic derivatives and fragmented triazole intermediates |
Hydrolysis kinetics depend on solvent polarity, with dimethylformamide (DMF) accelerating reaction rates compared to acetonitrile.
Oxidation and Reduction
The triazole ring’s electron-rich nature enables redox transformations:
Oxidation
-
Reagents : KMnO4/H2SO4, H2O2/FeSO4
-
Outcomes :
-
Formation of triazole N-oxide derivatives.
-
Benzoxazole ring remains stable under mild conditions but degrades with strong oxidants.
-
Reduction
-
Reagents : H2/Pd-C, NaBH4
-
Outcomes :
-
Selective reduction of the triazole’s C=N bonds to form dihydrotriazole intermediates.
-
Full hydrogenation destabilizes the benzoxazole moiety, leading to ring-opening.
-
Amide Bond Reactivity
The carboxamide group participates in nucleophilic substitution and condensation reactions:
Regioselectivity in alkylation favors the triazole’s N1 position due to steric hindrance from the benzoxazole group .
Cycloaddition and Click Chemistry
The triazole moiety facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling structural diversification:
Example Reaction
-
Reactants : Propargyl alcohol, CuSO4/sodium ascorbate, THF/H2O (1:1)
-
Conditions : 12 hr, RT
-
Product : 1,4-disubstituted triazole with a propargyloxy side chain .
| Catalytic System | Yield (%) | Selectivity (1,4- vs 1,5-) |
|---|---|---|
| CuSO4/sodium ascorbate | 86–94 | 9:1 (1,4) |
| Cp*RuCl(COD) | 89 | 1:1 (1,4/1,5) |
This reactivity is exploited to synthesize analogs for structure-activity relationship (SAR) studies .
Stability Under Thermal and Photolytic Conditions
| Condition | Observation |
|---|---|
| Thermal (120°C, 24 hr) | Degradation ≤5% in inert atmosphere; benzoxazole ring decomposition in air |
| UV light (254 nm) | Photooxidation of triazole ring to form nitroso byproducts |
Stability profiles inform storage protocols (e.g., desiccated, light-protected containers).
Comparative Reactivity of Analogues
Reactivity differences arise from substituent effects:
Electron-withdrawing groups (e.g., CF3) enhance electrophilic substitution at the triazole’s C4 position .
Mechanistic Insights
-
Hydrolysis : Proceeds via tetrahedral intermediate formation at the amide carbonyl, stabilized by benzoxazole’s electron-withdrawing effect.
-
CuAAC : Copper(I) acetylide formation accelerates [3+2] cycloaddition, with π-π stacking between benzoxazole and catalyst ligands influencing regioselectivity .
-
Oxidation : Triazole’s N2 atom acts as the primary site for electrophilic attack due to higher electron density .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the triazole ring, including N-cyclohexyl-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide. Research indicates that derivatives of triazoles exhibit significant growth inhibition against various cancer cell lines. For instance, compounds structurally similar to this triazole have shown percent growth inhibitions (PGIs) exceeding 70% against aggressive cancer types such as ovarian and lung cancers .
Mechanism of Action
The anticancer mechanism is primarily attributed to the ability of these compounds to interfere with cellular processes such as apoptosis and cell cycle regulation. The presence of the benzoxazole moiety enhances the compound's interaction with biological targets, potentially leading to increased efficacy in inhibiting tumor growth .
Antimicrobial Properties
Antitubercular Activity
A significant area of research involves the evaluation of this compound against Mycobacterium tuberculosis. Studies have demonstrated that triazole derivatives possess the ability to inhibit the growth of Mycobacterium tuberculosis strains effectively. The electronic properties of the compound play a crucial role in its activity against this pathogen .
Broader Antimicrobial Applications
In addition to its antitubercular properties, the compound has been explored for its antibacterial and antifungal activities. The incorporation of various functional groups within the triazole framework enhances its spectrum of activity against a range of microbial pathogens .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile and toxicological aspects of this compound is essential for its development as a therapeutic agent. Studies suggest favorable absorption, distribution, metabolism, and excretion (ADME) characteristics for similar compounds in this class .
Case Studies
Mechanism of Action
The mechanism of action of N-cyclohexyl-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The presence of the triazole and benzoxazole moieties may contribute to its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
A comparative analysis with structurally related compounds reveals variations in substituents, physicochemical properties, and biological activities:
Physicochemical Properties
- Melting Points : Analogues in exhibit decomposition points >250°C, suggesting high thermal stability common to triazole-carboxamides. The cyclohexyl group in the target compound may further increase melting points due to rigid cyclohexane geometry .
- Solubility : The carboxamide group enhances water solubility compared to thione derivatives (e.g., compound in ), but the cyclohexyl substituent may reduce it relative to smaller alkyl groups (e.g., butyl in ) .
- Spectroscopic Data :
Pharmacological Activity
While direct data on the target compound is absent, inferences can be drawn from analogues:
- Anticancer Potential: 5-Amino-triazole-carboxamides () show antiproliferative activity (e.g., -27.3% growth inhibition in SNB-75 cells).
- Antimicrobial Activity : Benzoxazole-triazole hybrids (e.g., ) are explored for antimicrobial applications. The phenyl substituent on benzoxazole in the target compound may enhance hydrophobic interactions with microbial targets .
Biological Activity
N-cyclohexyl-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide (commonly referred to as compound D443-1834) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by relevant data and research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 401.5 g/mol |
| Molecular Formula | C23H23N5O |
| LogP | 5.4292 |
| Polar Surface Area | 72.703 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. In a study focusing on 1H-1,2,3-triazole derivatives, several compounds showed promising activity against various bacterial strains. For instance:
- Compound E demonstrated an MIC (Minimum Inhibitory Concentration) of 12.5 µg/mL against Enterococcus faecalis.
- Compound F exhibited an MIC of 25 µg/mL against Staphylococcus aureus and Escherichia coli .
The presence of the benzoxazole and triazole structures in this compound may contribute to enhanced antibacterial activity through mechanisms such as disruption of cell wall synthesis or inhibition of protein synthesis.
Anticancer Activity
The anticancer potential of this compound has also been evaluated in various studies. Notably:
- A series of triazole derivatives were tested for their antiproliferative effects on cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer). Some derivatives showed IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin .
| Compound ID | Cell Line | IC50 (μM) | Comparison Drug | Comparison IC50 (μM) |
|---|---|---|---|---|
| Compound A | MCF-7 | 1.1 | Doxorubicin | 2.0 |
| Compound B | HCT116 | 2.6 | 5-Fluorouracil | 3.0 |
| Compound C | HepG2 | 1.4 | Pemetrexed | 7.26 |
These results suggest that this compound may act through mechanisms such as thymidylate synthase inhibition or other pathways involved in cell proliferation .
Case Studies
Several case studies have highlighted the effectiveness of triazole derivatives in clinical settings:
- Case Study on Antimicrobial Resistance : A study demonstrated that triazole-based compounds could overcome resistance in Staphylococcus aureus, indicating their potential as novel therapeutic agents against resistant strains .
- Case Study on Cancer Treatment : In vitro studies revealed that certain derivatives could induce apoptosis in cancer cells through reactive oxygen species (ROS) generation, suggesting a dual mechanism involving both direct cytotoxicity and immune modulation .
Q & A
Q. What are the key synthetic routes for N-cyclohexyl-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized?
The compound is synthesized via multi-step protocols, typically starting with condensation of substituted anilines (e.g., 4-fluoroaniline) with isocyanides to form intermediates like carboximidoyl chlorides. Subsequent cyclization with sodium azide under Huisgen conditions generates the 1,2,3-triazole core. Optimization involves solvent selection (e.g., DMF or dioxane for solubility), catalyst use (e.g., K₂CO₃ for deprotonation), and temperature control (room temperature to 80°C). Post-synthesis purification via recrystallization or column chromatography ensures high purity .
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
A combination of FTIR (to confirm functional groups like triazole C=N stretches at ~1600 cm⁻¹), ¹H/¹³C NMR (to resolve proton environments, e.g., cyclohexyl CH₂ signals at δ 1.2–1.8 ppm), and elemental analysis (to validate C/H/N ratios) is essential. High-resolution mass spectrometry (HRMS) provides molecular weight confirmation (e.g., m/z 435.18 for [M+H]⁺). Cross-referencing with PubChem’s computed spectral data ensures accuracy .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activity data for this compound?
Contradictions often stem from assay variability (e.g., cell line specificity) or solubility limitations. Standardize protocols by using consistent DMSO stock concentrations (<0.1% v/v to avoid cytotoxicity) and validate activity across multiple models (e.g., cancer vs. microbial strains). Structural analogs with improved solubility (e.g., PEGylation or carboxylate derivatives) can clarify whether low bioavailability skews results, as noted in PubChem solubility data .
Q. What computational strategies are recommended for elucidating the mechanism of action of this triazole-benzoxazole hybrid?
Combine molecular docking (e.g., AutoDock Vina) to predict binding affinities with targets like histone deacetylases (HDACs) and quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states in enzyme inhibition. Reaction path analysis using ICReDD’s integrated computational-experimental frameworks can identify metabolic pathways and guide derivative design .
Q. How should experimental designs be structured to optimize the synthesis and bioactivity testing of derivatives?
Apply factorial design (e.g., 3² Box-Behnken) to assess variables like solvent polarity, catalyst loading, and reaction time. Response surface methodology (RSM) reduces experimental runs while maximizing yield. For bioactivity, use orthogonal assays (e.g., enzymatic inhibition + transcriptomics) to confirm target engagement. Statistical validation via ANOVA (p < 0.05) ensures robustness, as outlined in chemical engineering design principles .
Methodological Tables
Table 1: Key Reaction Conditions for Synthesis Optimization
| Variable | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Solvent | DMF or dioxane | Enhances intermediate solubility | |
| Catalyst | K₂CO₃ (1.2 eq) | Facilitates cyclization | |
| Temperature | 60–80°C (cyclization step) | Balances reaction rate/purity |
Table 2: Computational Tools for Mechanistic Studies
| Tool/Method | Application | Example Output | Reference |
|---|---|---|---|
| AutoDock Vina | Docking to HDAC8 | Binding energy (ΔG = -9.2 kcal/mol) | |
| DFT (B3LYP/6-31G*) | Transition state modeling | Activation energy barrier |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
